2-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid
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Overview
Description
2-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid is a complex organic compound with a molecular formula of C24H18N4O3 and a molecular weight of 410.436 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring and an acenaphthylene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring and the acenaphthylene moiety. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Acenaphthylene Moiety: This involves the cyclization of naphthalene derivatives under specific conditions.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
2-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid .
- 2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid .
- 2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid .
Uniqueness
2-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid is unique due to its combination of a pyrazole ring and an acenaphthylene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H18N4O3 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[(E)-[[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H18N4O3/c29-23(28-25-13-16-4-1-2-6-17(16)24(30)31)21-12-20(26-27-21)18-11-10-15-9-8-14-5-3-7-19(18)22(14)15/h1-7,10-13H,8-9H2,(H,26,27)(H,28,29)(H,30,31)/b25-13+ |
InChI Key |
HJNZMYNXBFGWLF-DHRITJCHSA-N |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=CC=CC=C5C(=O)O |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
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